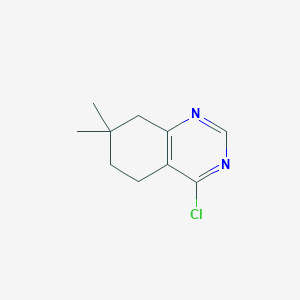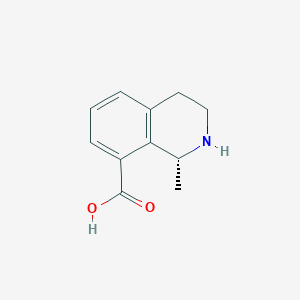![molecular formula C12H19NO B11903197 (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indene derivative, followed by the introduction of a pyrrolidine ring through a cyclization reaction. The reaction conditions often involve the use of catalysts, such as palladium or ruthenium, and may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the spirocyclic structure.
Scientific Research Applications
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities, such as antimicrobial and anticancer properties.
3H-pyrrolo[2,3-c]quinolines: These compounds have a similar heterocyclic structure and are known for their biological activity, including antibacterial and antifungal properties.
Uniqueness
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3aR)-spiro[3,3a,4,6,7,7a-hexahydro-1H-indene-2,3'-pyrrolidine]-5-one |
InChI |
InChI=1S/C12H19NO/c14-11-2-1-9-6-12(3-4-13-8-12)7-10(9)5-11/h9-10,13H,1-8H2/t9?,10-,12?/m0/s1 |
InChI Key |
WLXHVYJHMAOETG-YZRBJQDESA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]2C1CC3(C2)CCNC3 |
Canonical SMILES |
C1CC(=O)CC2C1CC3(C2)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)
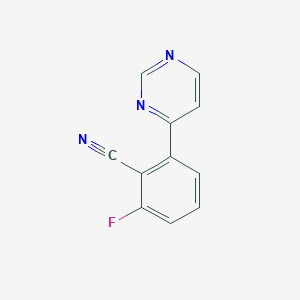
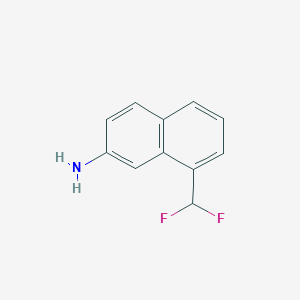
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)
![4'-Ethynyl-[1,1'-biphenyl]-4-amine](/img/structure/B11903132.png)
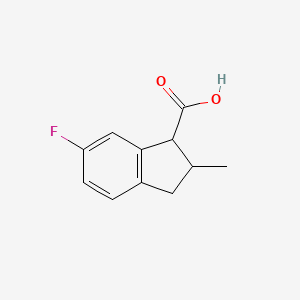
![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11903161.png)
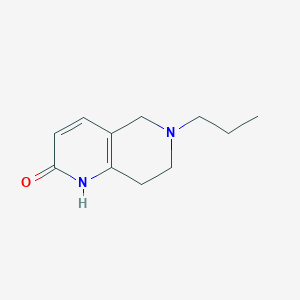
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
